3-Chlorophenylmethylsulfoxide
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Overview
Description
3-Chlorophenylmethylsulfoxide: is an organic compound with the molecular formula C7H7ClOS It is a sulfoxide derivative where a methyl group is attached to the sulfur atom, and a chlorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenylmethylsulfoxide can be synthesized through the oxidation of 3-chlorophenylmethyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the oxidation process. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chlorophenylmethylsulfoxide can undergo further oxidation to form 3-chlorophenylmethylsulfone. This reaction typically requires strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to 3-chlorophenylmethyl sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 3-Chlorophenylmethylsulfone.
Reduction: 3-Chlorophenylmethyl sulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chlorophenylmethylsulfoxide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of sulfoxides on biological systems. It may also be employed in the development of new biochemical assays or as a probe in enzymatic studies.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-chlorophenylmethylsulfoxide involves its interaction with various molecular targets. As a sulfoxide, it can act as an oxidizing agent, participating in redox reactions within biological systems. The compound may also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chlorophenylmethyl sulfide: The reduced form of 3-chlorophenylmethylsulfoxide.
3-Chlorophenylmethylsulfone: The oxidized form of this compound.
4-Chlorophenylmethylsulfoxide: A positional isomer with the chlorine atom at the fourth position of the phenyl ring.
2-Chlorophenylmethylsulfoxide: A positional isomer with the chlorine atom at the second position of the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and interactions. This positional specificity can affect the compound’s physical properties, such as solubility and melting point, as well as its biological activity.
Properties
IUPAC Name |
1-chloro-3-methylsulfinylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZNJCGVVUVWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555704 |
Source
|
Record name | 1-Chloro-3-(methanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-73-7 |
Source
|
Record name | 1-Chloro-3-(methanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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